Lodoxamide Tromethamide Lodoxamide Tromethamide Lodoxamide Tromethamine is the tromethamide salt form of lodoxamide, a synthetic mast cell stabilizing compound with anti-inflammatory activity. Upon administration to the eye, lodoxamide tromethamide inhibits type I immediate hypersensitivity reaction by preventing the antigen-stimulated calcium influx into mast cells, thereby inhibiting release of histamine. Lodoxamide tromethamide also prevents the release of slow-reacting substances of anaphylaxis (SRS-A) and inhibits eosinophil chemotaxis.
Brand Name: Vulcanchem
CAS No.: 63610-09-3
VCID: VC0533458
InChI: InChI=1S/C11H6ClN3O6.2C4H11NO3/c12-7-5(14-8(16)10(18)19)1-4(3-13)2-6(7)15-9(17)11(20)21;2*5-4(1-6,2-7)3-8/h1-2H,(H,14,16)(H,15,17)(H,18,19)(H,20,21);2*6-8H,1-3,5H2
SMILES: C1=C(C=C(C(=C1NC(=O)C(=O)O)Cl)NC(=O)C(=O)O)C#N.C(C(CO)(CO)N)O.C(C(CO)(CO)N)O
Molecular Formula: C19H28ClN5O12
Molecular Weight: 553.9 g/mol

Lodoxamide Tromethamide

CAS No.: 63610-09-3

Inhibitors

VCID: VC0533458

Molecular Formula: C19H28ClN5O12

Molecular Weight: 553.9 g/mol

Purity: >98% (or refer to the Certificate of Analysis)

Lodoxamide Tromethamide - 63610-09-3

CAS No. 63610-09-3
Product Name Lodoxamide Tromethamide
Molecular Formula C19H28ClN5O12
Molecular Weight 553.9 g/mol
IUPAC Name 2-amino-2-(hydroxymethyl)propane-1,3-diol;2-[2-chloro-5-cyano-3-(oxaloamino)anilino]-2-oxoacetic acid
Standard InChI InChI=1S/C11H6ClN3O6.2C4H11NO3/c12-7-5(14-8(16)10(18)19)1-4(3-13)2-6(7)15-9(17)11(20)21;2*5-4(1-6,2-7)3-8/h1-2H,(H,14,16)(H,15,17)(H,18,19)(H,20,21);2*6-8H,1-3,5H2
Standard InChIKey KUGJPYZIWCRREB-UHFFFAOYSA-N
SMILES C1=C(C=C(C(=C1NC(=O)C(=O)O)Cl)NC(=O)C(=O)O)C#N.C(C(CO)(CO)N)O.C(C(CO)(CO)N)O
Canonical SMILES C1=C(C=C(C(=C1NC(=O)C(=O)O)Cl)NC(=O)C(=O)O)C#N.C(C(CO)(CO)N)O.C(C(CO)(CO)N)O
Appearance Solid powder
Description Lodoxamide Tromethamine is the tromethamide salt form of lodoxamide, a synthetic mast cell stabilizing compound with anti-inflammatory activity. Upon administration to the eye, lodoxamide tromethamide inhibits type I immediate hypersensitivity reaction by preventing the antigen-stimulated calcium influx into mast cells, thereby inhibiting release of histamine. Lodoxamide tromethamide also prevents the release of slow-reacting substances of anaphylaxis (SRS-A) and inhibits eosinophil chemotaxis.
Purity >98% (or refer to the Certificate of Analysis)
Shelf Life >2 years if stored properly
Solubility Soluble in DMSO
Storage Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).
Synonyms Alomide
lodoxamide tromethamine
U 42585 E
U-42,585E
Reference 1: Zhang W, Lin Z. Contrast of the effect of alomide and sodium cromoglycate in the treatment of allergic eye diseases. Yan Ke Xue Bao. 2000 Sep;16(3):214-6. PubMed PMID: 12579651.
2: Oguz H, Bitiren M, Aslan OS, Ozardali I. Efficacy of lodoxamide eye drops on tear fluid cytology of patients with vernal conjunctivitis. Acta Med Okayama. 1999 Jun;53(3):123-6. PubMed PMID: 10410789.
3: Denis D, Bloch-Michel E, Verin P, Sebastiani A, Tazartes M, Helleboid L, Di Giovanni A, Lecorvec M. Treatment of common ocular allergic disorders; a comparison of lodoxamide and NAAGA. Br J Ophthalmol. 1998 Oct;82(10):1135-8. PubMed PMID: 9924299; PubMed Central PMCID: PMC1722390.
4: Kabat AG. Lacrimal occlusion therapy for the treatment of superior limbic keratoconjunctivitis. Optom Vis Sci. 1998 Oct;75(10):714-8. PubMed PMID: 9798210.
5: Maĭchuk IuF, Khaitova KN, Grishakova MB. [Alomide eyedrops in the treatment of allergic conjunctivitis and keratoconjunctivitis]. Vestn Oftalmol. 1998 Jul-Aug;114(4):43-4. Russian. PubMed PMID: 9771090.
6: Barr ML, Carey JN, Nishanian GP, Roberts RF, Sakamaki Y, Darbinian SH, Starnes VA. Addition of a mast cell stabilizing compound to organ preservation solutions decreases lung reperfusion injury. J Thorac Cardiovasc Surg. 1998 Mar;115(3):631-6; discussion 636-7. PubMed PMID: 9535451.
7: Humphreys RA, Kane KA, Parratt JR. Lack of involvement of mast cell degranulation in the antiarrhythmic effect of preconditioning in rats. J Cardiovasc Pharmacol. 1998 Mar;31(3):418-23. PubMed PMID: 9514187.
8: Krásný J. [Alomide, a preventive immunopharmaceutical agent, in the treatment of ocular atopy]. Cesk Slov Oftalmol. 1998 Jan;54(1):41-5. Czech. PubMed PMID: 9501643.
9: Bonini S, Schiavone M, Bonini S, Magrini L, Lischetti P, Lambiase A, Bucci MG. Efficacy of lodoxamide eye drops on mast cells and eosinophils after allergen challenge in allergic conjunctivitis. Ophthalmology. 1997 May;104(5):849-53. PubMed PMID: 9160033.
10: Ciprandi G, Buscaglia S, Catrullo A, Paolieri F, Riccio AM, Fiorino N, Canonica GW. Antiallergic activity of topical lodoxamide on in vivo and in vitro models. Allergy. 1996 Dec;51(12):946-51. PubMed PMID: 9020426.
11: Friedlaender MH. Contact lens induced conjunctivitis: a model of human ocular inflammation. CLAO J. 1996 Jul;22(3):205-8. PubMed PMID: 8828938.
12: van Haaster CM, Engels W, Duijvestijn AM, Lemmens PJ, Hornstra G, Van der Vusse GJ. Lack of evidence for a role of mast cell degranulation in acute hypoxia/reoxygenation-induced injury in the isolated rat heart. J Mol Cell Cardiol. 1996 Feb;28(2):363-73. PubMed PMID: 8729068.
13: Grutzmacher RD, Foster RS, Feiler LS. Lodoxamide tromethamine treatment for superior limbic keratoconjunctivitis. Am J Ophthalmol. 1995 Sep;120(3):400-2. PubMed PMID: 7661218.
14: Cerqueti PM, Ricca V, Tosca MA, Buscaglia S, Ciprandi G. Lodoxamide treatment of allergic conjunctivitis. Int Arch Allergy Immunol. 1994 Oct;105(2):185-9. PubMed PMID: 7920019.
15: Hussar DA. New therapeutic agents marketed in 1993. Pa Med. 1994 Jul;97(7):16-8. PubMed PMID: 7936695.
16: Parenteau GL, Clark RE. Prevention of ischemia-reperfusion injury by the allergy drug lodoxamide tromethamine. Ann Thorac Surg. 1991 Oct;52(4):832-8. PubMed PMID: 1929638.
17: Veal CF Jr, Jackson RM, Brannen AL, Fulmer JD. Lodoxamide tromethamine prevents neutrophil accumulation in reexpansion pulmonary edema. J Cardiovasc Pharmacol. 1989 Aug;14(2):227-32. PubMed PMID: 2476595.
18: Till GO, Guilds LS, Mahrougui M, Friedl HP, Trentz O, Ward PA. Role of xanthine oxidase in thermal injury of skin. Am J Pathol. 1989 Jul;135(1):195-202. PubMed PMID: 2549794; PubMed Central PMCID: PMC1880226.
19: Schmeling DJ, Drongowski RA, Coran AG. The beneficial effects of ibuprofen on a lethal live E. coli septic shock model and the relationship of these effects to superoxide radical production. Prog Clin Biol Res. 1989;299:53-61. PubMed PMID: 2542991.
20: Keller AM, Clancy RM, Barr ML, Marboe CC, Cannon PJ. Acute reoxygenation injury in the isolated rat heart: role of resident cardiac mast cells. Circ Res. 1988 Dec;63(6):1044-52. PubMed PMID: 2848639.
PubChem Compound 11192129
Last Modified Nov 11 2021
   refresh captcha

Mass Molarity Calculator

  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g

Molecular Mass Calculator